3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c1-2-28-13-7-5-12(6-8-13)26-18-16(22-24-26)19(27)25(11-20-18)10-15-21-17(23-29-15)14-4-3-9-30-14/h3-9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXJSBXRPGLTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CS5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three structural domains:
- Triazolopyrimidinone core : Synthesized via cyclocondensation of β-keto esters with 3,5-diaminotriazole.
- 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-ylmethyl substituent : Constructed through cyclodehydration of thiophene-2-carboximidamide with a carboxylic acid derivative.
- Coupling strategy : Alkylation of the triazolopyrimidinone at the 6-position with the oxadiazole-methyl intermediate.
Synthesis of the Triazolopyrimidinone Core
Benzylation of β-Keto Esters
The 3-(4-ethoxyphenyl) group is introduced via benzylation of ethyl acetoacetate (1a ) with 4-ethoxybenzyl bromide (3v ) under reflux conditions in anhydrous THF (Scheme 1).
$$
\text{Ethyl acetoacetate} + \text{4-Ethoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}, \Delta} \text{Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate} \, (\text{4av})
$$
Yield : 89% (Table 1).
Table 1. Optimization of Benzylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | THF | 80 | 12 | 89 |
| NaH | DMF | 0–25 | 6 | 72 |
| DBU | DCM | 40 | 8 | 65 |
Cyclocondensation with 3,5-Diaminotriazole
The benzylated β-keto ester 4av undergoes microwave-assisted cyclization with 3,5-diaminotriazole (5c ) in ionic liquid BMIM-PF6 at 200°C for 30 minutes:
$$
\text{4av} + \text{5c} \xrightarrow{\text{BMIM-PF6}, \mu W} \text{3-(4-Ethoxyphenyl)-7-oxo-3H,7H-triazolo[4,5-d]pyrimidin-6-yl} \, (\text{6v})
$$
Yield : 78%. Key spectral data: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) δ 8.42 (s, 1H, H-5), 7.45–7.38 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH$$2$$), 1.35 (t, J = 7.0 Hz, 3H, CH$$_3$$).
Preparation of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-ylmethyl Chloride
Synthesis of Thiophene-2-carboximidamide
Thiophene-2-carbonitrile is converted to the amidoxime 7 via treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C:
$$
\text{Thiophene-2-carbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{Thiophene-2-carboximidamide} \, (\text{7})
$$
Yield : 92%.
Cyclodehydration with Chloroacetyl Chloride
The amidoxime 7 reacts with chloroacetyl chloride in DMSO at 25°C for 4 hours to form 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (8 ):
$$
\text{7} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DMSO, 25°C}} \text{8}
$$
Yield : 85%. Key spectral data: $$ ^13\text{C NMR} $$ (101 MHz, CDCl$$3$$) δ 173.2 (C-5), 167.5 (C-3), 134.2–127.3 (thiophene carbons), 41.8 (CH$$_2$$Cl).
Coupling of Oxadiazole-Methyl Chloride to the Triazolopyrimidinone Core
The triazolopyrimidinone 6v undergoes nucleophilic substitution with 8 in the presence of K$$2$$CO$$3$$ in DMF at 60°C (Scheme 2):
$$
\text{6v} + \text{8} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization :
- Base : K$$2$$CO$$3$$ (higher yield vs. NaH or Et$$_3$$N).
- Solvent : DMF > DMSO > THF.
- Temperature : 60°C optimal (Table 2).
Table 2. Alkylation Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 60 | 6 | 76 |
| NaH | DMF | 25 | 12 | 58 |
| Et$$_3$$N | THF | 40 | 8 | 42 |
Characterization :
Alternative Synthetic Routes and Mechanistic Considerations
Buchwald-Hartwig Amination for Direct Coupling
Patent WO2016006974A2 describes palladium-catalyzed amination for attaching heterocyclic moieties. However, this method requires stringent anhydrous conditions and yields ≤65% for analogous structures, making it less favorable than the nucleophilic substitution approach.
Oxadiazole Synthesis via TBTU-Mediated Cyclization
Using TBTU in DMSO enables room-temperature cyclization of thiosemicarbazides to oxadiazoles. While this method reduces thermal degradation, it necessitates pre-synthesis of thiosemicarbazide intermediates, adding two extra steps compared to the direct cyclodehydration route.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole moiety can be reduced to form amines.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole moiety can produce corresponding amines.
Scientific Research Applications
3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and oxadiazole moieties make this compound a candidate for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazolopyrimidinone scaffold is a versatile platform for drug discovery. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Key Structural Features and Molecular Properties
Functional Group Impact on Properties
Thiophene vs. Phenyl/Oxadiazole Hybrids: The thiophene moiety in the target compound provides sulfur-mediated interactions (e.g., hydrogen bonding or coordination with metal ions), which are absent in analogs with purely aromatic or oxadiazole substituents. This could enhance binding to cysteine-rich enzymes or metalloproteins .
Ethoxy vs. Methoxy/Alkyl Groups :
- The ethoxy group at the 4-position of the phenyl ring (target compound) offers moderate hydrophilicity compared to methoxy or methyl groups in analogs. This balance may optimize solubility without compromising bioavailability .
In contrast, the unsubstituted triazolopyrimidinone core in the target compound allows greater conformational flexibility.
Hypothetical Pharmacological Implications
While explicit bioactivity data for the target compound are unavailable, analogs suggest plausible applications:
- Anticancer Activity : Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit anticancer properties via kinase inhibition. The thiophene-oxadiazole hybrid in the target compound may similarly target tyrosine kinases .
- Antimicrobial Potential: Triazolo-thiadiazine derivatives (e.g., ) show antimicrobial activity. The thiophene group could enhance Gram-negative bacterial membrane penetration .
- CNS Targeting : Fluorinated analogs (e.g., CAS 1040639-91-5) are often explored for blood-brain barrier penetration, but the ethoxy group in the target compound may limit this .
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound features a triazolopyrimidine core with substitutions that enhance its biological properties. The presence of an ethoxyphenyl group and a thiophenyl moiety is indicative of its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : The compound could interact with specific receptors to modulate signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. A study on oxadiazole derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays have shown that derivatives containing the oxadiazole ring often demonstrate selective toxicity towards cancer cell lines while sparing normal cells. For instance, a related compound showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Study on Oxadiazole Derivatives :
- Mechanistic Studies :
Summary of Biological Activities
The following table summarizes the biological activities reported for compounds structurally related to 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one:
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under THF/water solvent systems at 50°C for 16 hours .
- Oxadiazole coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in dimethylformamide (DMF) to attach the oxadiazole moiety .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Optimization : Adjusting catalyst loading (e.g., 5 mol% CuSO₄ for CuAAC) and solvent polarity (DMF for high-temperature coupling) improves yields (up to 61% reported) .
Q. Which analytical methods are most reliable for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions and ring fusion .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (e.g., m/z calculated for C₂₄H₂₀N₈O₂S: 484.14) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98% required for pharmacological assays) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., fungal enzymes)?
- Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB ID: 3LD6) for antifungal studies .
- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and hydrogen-bond interactions with the oxadiazole and triazole moieties .
- Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida albicans) to resolve contradictions between predicted and observed activities .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Ethoxyphenyl group | Enhances lipophilicity, improving membrane permeability in anticancer assays . | |
| Thiophene-oxadiazole | Increases π-π stacking with enzyme active sites, boosting antifungal potency . | |
| Triazole core | Facilitates hydrogen bonding with kinase targets (e.g., EGFR inhibition) . |
Q. Methodology :
- Use Suzuki-Miyaura cross-coupling to introduce aryl substituents .
- Compare IC₅₀ values across analogs via dose-response assays .
Q. How should researchers address contradictory data in biological activity studies?
- Reproducibility checks : Standardize assay protocols (e.g., MTT assay incubation time: 48 hours, 37°C) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipinski’s Rule compliance : LogP <5, molecular weight <500 Da (current compound: MW 484.14, LogP ~3.2) .
- Pro-drug design : Esterify carboxyl groups (e.g., ethyl ester) to enhance oral bioavailability .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% required for efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
